molecular formula C28H26N2O3S B248859 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B248859
M. Wt: 470.6 g/mol
InChI Key: YTLMLEWYPAMDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit angiogenesis and metastasis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been studied in vitro and in vivo. This compound has been found to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells. In animal studies, this compound has shown to exhibit neuroprotective effects against Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent anticancer activity. This compound has shown to be effective against various types of cancer cell lines. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One of the directions is to explore its potential applications in the treatment of other diseases such as viral infections and autoimmune disorders. Another direction is to investigate the structure-activity relationship of this compound to develop more potent analogs with fewer side effects. Additionally, further studies are needed to determine the mechanism of action and potential toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methoxybenzaldehyde, 2-thiophenecarboxaldehyde, and methylamine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then subjected to cyclization and subsequent reduction to obtain the final compound.

Scientific Research Applications

The potential applications of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in medicinal chemistry have been extensively studied. This compound has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been reported to possess antifungal and antibacterial properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H26N2O3S/c1-17-25(28(32)30-19-9-4-3-5-10-19)26(20-11-6-7-12-23(20)33-2)27-21(29-17)15-18(16-22(27)31)24-13-8-14-34-24/h3-14,18,26,29H,15-16H2,1-2H3,(H,30,32)

InChI Key

YTLMLEWYPAMDSY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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